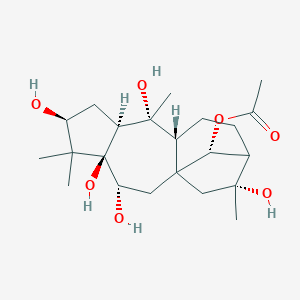
アンドロメドトキシン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
作用機序
アセチルアンドロメドールは、ニューロンの細胞膜にある電位依存性ナトリウムチャネルを阻害することによってその効果を発揮します . これらのチャネルは、それぞれ6つの膜貫通アルファヘリックスセグメントを含む4つの相同なドメインで構成されています。 アセチルアンドロメドールは、ドメインIとIVのセグメント6にあるグループII受容体部位に結合し、ナトリウムチャネルの不活性化を防ぎ、迷走神経緊張の持続的な増加につながります .
6. 類似の化合物との比較
アセチルアンドロメドールは、グレイアノトキシンとして知られる、密接に関連した神経毒のグループの一部です。 類似の化合物には、次のものがあります。
グレイアノトキシンI:
グレイアノトキシンII: 類似の毒性効果と化学的特性を持つ別の関連化合物.
グレイアノトキシンIII: 構造と機能が似ていますが、化学組成がわずかに異なります.
科学的研究の応用
Acetylandromedol has several scientific research applications, including:
Biology: Researching the effects of acetylandromedol on biological systems, particularly its interaction with voltage-gated sodium channels.
生化学分析
Biochemical Properties
Andromedotoxin interacts with voltage-gated sodium channels located in the cell membrane of neurons . It has a binding affinity (IC 50) of approximately 10 μM and binds the group II receptor site located on segment 6 of domains I and IV . This interaction plays a crucial role in its biochemical activity.
Cellular Effects
The primary cellular effect of Andromedotoxin is its ability to interfere with voltage-gated sodium channels in neurons . This interference leads to a continuous increase in vagal tone, resulting in symptoms such as dizziness, hypotension, and atrial-ventricular block .
Molecular Mechanism
The molecular mechanism of Andromedotoxin’s action is derived from its ability to interfere with voltage-gated sodium channels . By binding to the group II receptor site on these channels, Andromedotoxin prevents the inactivation of these channels, leading to a continuous increase in vagal tone .
Temporal Effects in Laboratory Settings
It is known that consumption of the plant or any of its secondary products, including mad honey, can cause a rare poisonous reaction called grayanotoxin poisoning .
Metabolic Pathways
It is known that Andromedotoxin is a product of the metabolic processes of Rhododendron species and other plants in the Ericaceae family .
Transport and Distribution
It is known that nearly all parts of grayanotoxin-producing rhododendrons contain the molecule, including the stem, leaves, flower, pollen, and nectar .
Subcellular Localization
Given its interaction with voltage-gated sodium channels located in the cell membrane of neurons , it is likely that Andromedotoxin is localized to the cell membrane.
準備方法
アセチルアンドロメドールは、主にツツジ科植物の葉、小枝、または花から抽出されます . 抽出プロセスには、以下の手順が含まれます。
採取: アセチルアンドロメドール濃度が最も高い開花期に、通常植物材料を収穫します。
抽出: エタノールやメタノールなどの溶媒を使用して、植物材料から化合物を抽出します。
精製: クロマトグラフィーなどの技術を使用して、抽出された化合物を精製します。
化学反応の分析
アセチルアンドロメドールは、次のようないくつかの種類の化学反応を受けます。
酸化: アセチルアンドロメドールは、使用する試薬や条件に応じて、さまざまな酸化生成物を生成するために酸化される可能性があります。
還元: 還元反応は、アセチルアンドロメドールを毒性が低い誘導体に変換できます。
置換: アセチルアンドロメドール分子上のさまざまな位置で置換反応が起こり、さまざまな誘導体の形成につながる可能性があります。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます . これらの反応から生成される主要な生成物は、使用する特定の条件と試薬によって異なります。
4. 科学研究への応用
アセチルアンドロメドールは、次のようないくつかの科学研究への応用があります。
生物学: アセチルアンドロメドールの生物系への影響、特に電位依存性ナトリウムチャネルとの相互作用を研究します。
類似化合物との比較
Acetylandromedol is part of a group of closely related neurotoxins known as grayanotoxins. Similar compounds include:
Grayanotoxin I:
Grayanotoxin II: Another related compound with similar toxic effects and chemical properties.
Grayanotoxin III: Similar in structure and function, but with slight variations in its chemical composition.
生物活性
Andromedotoxin, also known as grayanotoxin, is a toxic diterpene primarily derived from plants in the Ericaceae family, particularly species of the genus Rhododendron. This compound has garnered attention due to its significant biological activity, particularly its effects on the cardiovascular and nervous systems. This article explores the biological activity of andromedotoxin, supported by case studies, research findings, and data tables.
Andromedotoxin exerts its biological effects primarily through the modulation of voltage-gated sodium channels. It binds to these channels in their open state, preventing their inactivation and leading to prolonged depolarization of excitable cells. This mechanism results in various physiological effects, including bradycardia and hypotension, which are characteristic of "mad honey" intoxication—a condition arising from the consumption of honey containing high levels of grayanotoxins.
Key Findings:
- Sodium Channel Interaction : Andromedotoxin increases sodium channel permeability, leading to excessive neuronal excitability and vagal stimulation .
- Cardiovascular Effects : The toxin can cause severe bradycardia and circulatory collapse due to its action on cardiac tissues .
- Nervous System Impact : Symptoms of intoxication include dizziness, nausea, and loss of consciousness due to central nervous system involvement .
Case Studies
Several case studies illustrate the clinical manifestations of andromedotoxin exposure:
- Case Report of Mad Honey Poisoning :
- Prospective Study on Mad Honey Intoxication :
Biological Activity Summary Table
| Biological Effect | Mechanism | Clinical Manifestations |
|---|---|---|
| Bradycardia | Persistent activation of sodium channels | Heart rate < 40 bpm |
| Hypotension | Increased vagal tone | Blood pressure < 90/60 mmHg |
| Neurological symptoms | Central nervous system stimulation | Dizziness, nausea, loss of consciousness |
| Cardiac arrhythmias | Disruption of normal electrical conduction | Sinus bradycardia, complete AV block |
Toxicokinetics
Research on the pharmacokinetics of andromedotoxin indicates that it is absorbed in the gastrointestinal tract following oral ingestion. Studies have shown that both GTX I and GTX III (subtypes of grayanotoxins) can be detected in human blood and urine after consumption of mad honey . However, limited information is available regarding their metabolic pathways in mammals.
特性
CAS番号 |
4720-09-6 |
|---|---|
分子式 |
C22H36O7 |
分子量 |
412.5 g/mol |
IUPAC名 |
[(1S,3R,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate |
InChI |
InChI=1S/C22H36O7/c1-11(23)29-17-12-6-7-13-20(5,27)14-8-15(24)18(2,3)22(14,28)16(25)9-21(13,17)10-19(12,4)26/h12-17,24-28H,6-10H2,1-5H3/t12-,13+,14+,15+,16-,17-,19-,20-,21+,22+/m1/s1 |
InChIキー |
NXCYBYJXCJWMRY-VGBBEZPXSA-N |
SMILES |
CC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)CC(C4(C)C)O)O)O)CC2(C)O |
異性体SMILES |
CC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@]1(C[C@H]([C@]4([C@H]([C@]3(C)O)C[C@@H](C4(C)C)O)O)O)C[C@@]2(C)O |
正規SMILES |
CC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)CC(C4(C)C)O)O)O)CC2(C)O |
Color/Form |
CRYSTALS FROM ETHYL ACETATE |
melting_point |
258-260 °C TO 267-270 °C, DEPENDING ON RATE OF HEATING |
Key on ui other cas no. |
4720-09-6 |
物理的記述 |
Solid; [Merck Index] |
溶解性 |
SOL IN HOT WATER, ALCOHOL, ACETIC ACID, HOT CHLOROFORM; VERY SLIGHTLY SOL IN BENZENE, ETHER, PETROLEUM ETHER |
同義語 |
acetylandromedol andromedotoxin grayanotoxin I |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















